1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-
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Overview
Description
1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-: is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound has a molecular formula of C15H14N2O2S and a molecular weight of 286.3489 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method is the Bischler indole synthesis, which involves the cyclization of β-arylethylamines .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The sulfonyl group enhances its solubility and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-5-sulfonyl chloride: Another indole derivative with a sulfonyl group, used in similar applications.
3-Amino-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl: Known for its antiviral and antimicrobial properties.
Uniqueness
1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl sulfonyl group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-benzylsulfonyl-1H-indol-6-amine |
InChI |
InChI=1S/C15H14N2O2S/c16-12-8-14-13(6-7-17-14)15(9-12)20(18,19)10-11-4-2-1-3-5-11/h1-9,17H,10,16H2 |
InChI Key |
JIDDQNZJSDIEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=CN3)N |
Origin of Product |
United States |
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